Diphenyl phenylphosphonate
Overview
Description
Diphenyl phenylphosphonate is a chemical compound with the molecular formula C18H15O3P . It is used in research and development .
Synthesis Analysis
Diphenyl phosphinic acid has been used as an efficient and simple catalyst for the synthesis of α-aminophosphonates by multicomponent Kabachnik-Fields reaction in one pot of aromatic aldehyde, aniline, and diethylphosphite . The synthesis of phosphonic acid from diphenyl phosphonates can be prepared under acidic conditions .Molecular Structure Analysis
The molecular structure of Diphenyl phenylphosphonate is represented by the InChI code: 1S/C18H15O3P/c19-22(18-14-8-3-9-15-18,20-16-10-4-1-5-11-16)21-17-12-6-2-7-13-17/h1-15H .Chemical Reactions Analysis
Diphenylphosphinic acid was used as an efficient and simple catalyst for the synthesis of α-aminophosphonates by multicomponent Kabachnik-Fields reaction in one pot of aromatic aldehyde, aniline, and diethylphosphite . The hydrolysis of P-esters is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .Physical And Chemical Properties Analysis
Diphenyl phenylphosphonate is a solid at room temperature . It has a molecular weight of 310.29 Da . The density is 1.2±0.1 g/cm3, boiling point is 425.2±18.0 °C at 760 mmHg, and the vapour pressure is 0.0±1.0 mmHg at 25°C .Scientific Research Applications
1. Polymer Chemistry
Diphenyl phenylphosphonate is used in the synthesis of specialized polymers. For instance, it serves as a phosphonating agent in the production of phenylphosphonic acid functionalized poly[aryloxyphosphazenes], which are potential candidates for proton-conducting membranes in fuel cells (Allcock, Hofmann, Ambler, & Morford, 2002).
2. Anticancer Research
In medicinal chemistry, diphenyl phenylphosphonate derivatives have been explored for anticancer properties. For example, α-aminophosphonates based quinazolinone moiety synthesized using diphenyl (aryl) phosphonate showed promising anti-proliferative activity against various cancer cell lines (Awad, Abdel-Aal, Atlam, & Hekal, 2018).
3. Crystallography and Molecular Structure
Diphenyl phenylphosphonate compounds have been studied for their molecular structures and interactions. Research on thioureidoalkylphosphonates has shed light on the nature of hydrogen bonds and electron densities in these compounds (Chęcińska & Grabowski, 2005).
4. Antimicrobial Studies
Certain diphenyl phenylphosphonate derivatives demonstrate antimicrobial properties. Studies have shown their effectiveness against various bacteria and fungi, suggesting potential applications in combating infections (Abdel-megeed, Badr, Azaam, & El‐Hiti, 2012).
5. Drug Design
Diphenyl phenylphosphonate has been studied in the context of drug design, particularly as prostate-specific antigen antagonists. These studies provide insights into potential therapeutic applications for prostate cancer treatment (Ji, Kojtari, Shah, Babinec, & Yang, 2015).
6. Textile Industry
Research on diphenyl phenylphosphonate derivatives has also extended to the textile industry. For instance, they have been used to create azo dyes for dyeing polyester fabrics, showcasing their versatility beyond biomedical applications (Abdel-megeed, Azaam, & El‐Hiti, 2013).
Safety And Hazards
Future Directions
Phosphinic and phosphonic acids are of great importance due to their biological activity . They are known as antibacterial agents and have been used in the treatment of DNA virus and retrovirus infections . Future research could focus on exploring the optimal reaction conditions for the hydrolysis of P-esters .
properties
IUPAC Name |
[phenoxy(phenyl)phosphoryl]oxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O3P/c19-22(18-14-8-3-9-15-18,20-16-10-4-1-5-11-16)21-17-12-6-2-7-13-17/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOMXXVCZQOOMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(C2=CC=CC=C2)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184560 | |
Record name | Phosphonic acid, phenyl-, diphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl phenylphosphonate | |
CAS RN |
3049-24-9 | |
Record name | Diphenyl P-phenylphosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3049-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, phenyl-, diphenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003049249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenyl phenylphosphonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25435 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphonic acid, phenyl-, diphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyl phenylphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.330 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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